
4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)picolinamide dihydrochloride , is a chemical compound with the following properties:
CAS Number: 2551118-07-9
Molecular Formula: C₇H₉N₃O · 2HCl
Molecular Weight: 224.09 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-(aminomethyl)pyridine-2-carboxamidedihydrochloride involves the following steps:
Amination of Pyridine Ring: The amination of pyridine with formaldehyde and ammonia leads to the formation of the aminomethylpyridine intermediate.
Carboxamidation: The aminomethylpyridine intermediate is then reacted with carboxylic acid (e.g., picolinic acid) to form the desired compound.
Industrial Production Methods: While specific industrial production methods may vary, the compound is typically synthesized on a larger scale using similar principles as the laboratory synthesis.
Analyse Chemischer Reaktionen
4-(Aminomethyl)pyridine-2-carboxamidedihydrochloride can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions: Reagents like acids, bases, and oxidizing agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific fields:
Organic Synthesis: It serves as a versatile building block in organic synthesis.
Catalysis: It can act as a ligand in metal-catalyzed reactions.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Wirkmechanismus
The exact mechanism of action for 4-(aminomethyl)pyridine-2-carboxamidedihydrochloride varies based on its specific application. it likely interacts with biological targets through its amino and carboxamide groups.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar compounds include other aminomethylpyridines and picolinamides.
Remember that this compound’s properties and applications may continue to evolve as research progresses
Eigenschaften
Molekularformel |
C7H11Cl2N3O |
|---|---|
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
4-(aminomethyl)pyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-4-5-1-2-10-6(3-5)7(9)11;;/h1-3H,4,8H2,(H2,9,11);2*1H |
InChI-Schlüssel |
XCQVIYXZDDHPME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)C(=O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
![3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13521035.png)
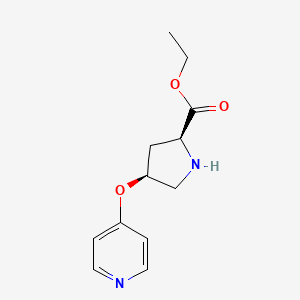
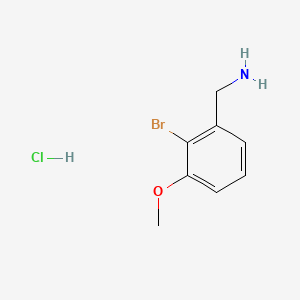
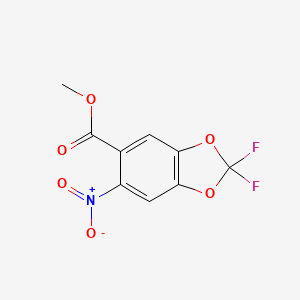
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
![ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)
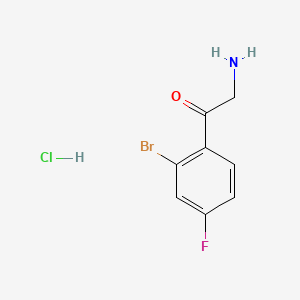
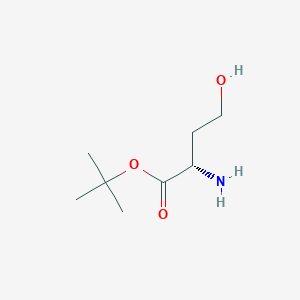
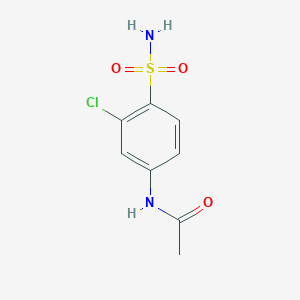
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
